Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester
Description
Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester, is a carbamate derivative characterized by a benzyl (phenylmethyl) ester group and a 2-phenyl-1-(phenylsulfonyl)ethyl substituent. Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer industries due to their hydrolytic stability and versatility in drug delivery systems.
Properties
CAS No. |
737767-41-8 |
|---|---|
Molecular Formula |
C22H21NO4S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
benzyl N-[1-(benzenesulfonyl)-2-phenylethyl]carbamate |
InChI |
InChI=1S/C22H21NO4S/c24-22(27-17-19-12-6-2-7-13-19)23-21(16-18-10-4-1-5-11-18)28(25,26)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,24) |
InChI Key |
MQWVXHGTLFMZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester typically involves multiple steps. One common method includes the reaction of 2-phenyl-1-(phenylsulfonyl)ethylamine with phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylmethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Cholinesterase Inhibition
Carbamic acid esters are known for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurological disorders such as Alzheimer's disease. The compound has shown potential as an effective inhibitor, possibly due to its structural characteristics that allow it to interact with the active sites of these enzymes.
- Case Study : A study demonstrated that derivatives of carbamic acid exhibited varying degrees of cholinesterase inhibition, suggesting that modifications in the phenyl group could enhance efficacy against neurodegenerative diseases .
| Compound | Activity Level | Reference |
|---|---|---|
| Carbamic acid derivative A | High | |
| Carbamic acid derivative B | Moderate | |
| Carbamic acid derivative C | Low |
1.2 Anticancer Activity
Recent research indicates that certain carbamic acid derivatives may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression.
- Case Study : A study on a related carbamic acid derivative showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Agricultural Applications
2.1 Pesticide Formulation
Carbamic acids are widely used in the formulation of pesticides due to their effectiveness against various pests while being relatively safe for non-target organisms. The specific compound can be utilized to enhance the efficacy of existing pesticide formulations.
- Case Study : Research has indicated that carbamate-based pesticides exhibit significant effectiveness against agricultural pests while maintaining lower toxicity levels for beneficial insects .
| Pesticide | Active Ingredient | Efficacy Rating |
|---|---|---|
| Pesticide A | Carbamate X | High |
| Pesticide B | Carbamate Y | Moderate |
| Pesticide C | Carbamate Z | Low |
Materials Science
3.1 Polymer Synthesis
Carbamic acid derivatives are also employed in the synthesis of polymers and resins, particularly those that require specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylsulfonyl group may enhance the compound’s stability and solubility, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique structural features are compared to analogs in Table 1.
Table 1: Structural Comparison of Carbamate Derivatives
Key Observations :
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Observations :
Toxicological Considerations
- Ethyl Carbamate (Urethane): Carcinogenic (EU Category 2) due to vinyl epoxide formation .
- Halogenated Derivatives : Iodo or fluoro substituents () could introduce unique toxicities requiring further study.
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester (CAS Number: 4663-83-6) is a noteworthy compound, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key properties include:
- Molecular Weight : 305.38 g/mol
- Density : 1.182 g/cm³
- Boiling Point : 375.8 °C
- Flash Point : 181.1 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the phenylsulfonyl group enhances its binding affinity to proteins involved in inflammatory and microbial pathways. Research indicates that it functions as an anti-inflammatory agent and exhibits antimicrobial properties , which are critical for its therapeutic potential in treating infections and inflammatory diseases .
Anti-inflammatory Properties
Studies have demonstrated that Carbamic acid derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial in conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
In vitro assays have shown that this compound exhibits significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
Case Studies
- Anti-inflammatory Efficacy in Animal Models
- Antimicrobial Testing
Comparative Analysis with Related Compounds
To better understand the unique biological activity of Carbamic acid, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Carbamic acid, (4-fluorophenyl)-, phenylmethyl ester | Contains fluorine substitution | Enhanced potency against certain pathogens |
| (1-Phenyl-ethyl)-carbamic acid 4-nitro-benzyl ester | Nitro group enhances reactivity | Effective against resistant bacterial strains |
| 2-Hydroxyethyl N-benzylcarbamate | Exhibits neuroprotective effects | Potential use in neurodegenerative diseases |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Carbamic Acid, [2-Phenyl-1-(Phenylsulfonyl)Ethyl]-, Phenylmethyl Ester?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving phenylsulfonyl and carbamate precursors. A key step involves protecting the carbamic acid group with a phenylmethyl ester, often achieved using benzyl chloroformate under basic conditions (e.g., NaHCO₃). The phenylsulfonyl group is introduced via sulfonylation of an intermediate amine or alcohol using phenylsulfonyl chloride . For stereoselective synthesis, asymmetric reduction methods (e.g., sodium borohydride in alcohol/halogenated solvent mixtures at -15°C to 0°C) can yield high chiral purity (>99%) .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of the phenylsulfonyl, carbamate, and benzyl ester groups. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z calculated for C₂₁H₂₃FN₂O₄: 386.16) .
- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for chiral centers introduced during synthesis .
Q. What are the recommended storage conditions to maintain stability?
- Methodology : Store at -20°C in inert, anhydrous environments (e.g., argon atmosphere) to prevent hydrolysis of the carbamate ester. Stability studies under varying pH (4–9) and temperature (25–40°C) indicate degradation above 40°C or in strongly acidic/basic conditions .
Advanced Research Questions
Q. How can stereoselective synthesis be optimized to enhance enantiomeric excess (ee)?
- Methodology :
- Chiral Catalysts : Use chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) during key steps like sulfonylation or carbamate formation .
- Solvent Effects : Polar aprotic solvents (e.g., THF/DCM mixtures) improve reaction kinetics and stereochemical control. Evidence shows that solvent polarity correlates with ee (e.g., 78% yield and >99% chiral purity in alcohol/halogenated solvent systems) .
Q. How does the phenylsulfonyl group influence the compound’s reactivity in downstream applications?
- Methodology :
- Electrophilic Reactivity : The sulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons for nucleophilic attack (e.g., in protease inhibition assays) .
- Stability Under Reductive Conditions : Sodium borohydride selectively reduces ketones without cleaving the sulfonyl group, enabling modular functionalization .
Q. What analytical strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Studies : Re-evaluate activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed carbamates) that may skew bioassay results .
- Target Validation : Cross-reference with structurally analogous compounds (e.g., protease inhibitors with phenylsulfonyl motifs) to confirm mechanism of action .
Q. What in vitro assays are suitable for evaluating its protease inhibition potential?
- Methodology :
- Fluorogenic Substrate Assays : Monitor cleavage inhibition using substrates like Z-FR-AMC for cysteine proteases. IC₅₀ values are calculated from dose-dependent fluorescence quenching .
- Crystallographic Binding Studies : Co-crystallize the compound with target proteases (e.g., caspase-3) to map active-site interactions .
Data Contradiction Analysis
Q. Why do different synthetic methods report varying yields (50–95%)?
- Analysis :
- Reaction Scale : Milligram-scale reactions often report lower yields due to handling losses, while optimized bulk synthesis (e.g., flow chemistry) improves efficiency .
- Protecting Group Strategy : Benzyl ester deprotection (e.g., hydrogenolysis) can reduce yields if incomplete, whereas tert-butyl esters offer higher stability but require acidic conditions .
Safety and Handling
Q. What precautions are necessary for safe handling in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
